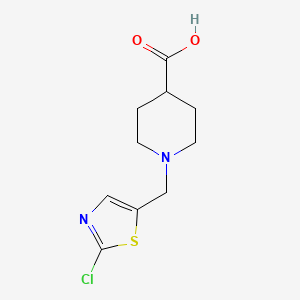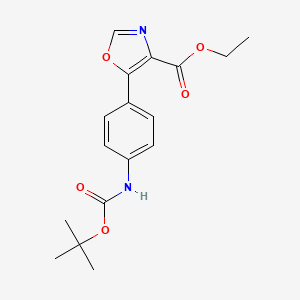
2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid
Overview
Description
2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid is a synthetic organic compound with the molecular formula C15H17NO4 It is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a butanoic acid backbone with two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of 4-(piperidin-1-yl)benzaldehyde through the reaction of piperidine with 4-chlorobenzaldehyde under basic conditions.
Knoevenagel Condensation: The 4-(piperidin-1-yl)benzaldehyde is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine or pyridine to form the intermediate 2-(4-piperidin-1-ylphenyl)-2-butenoic acid.
Oxidation: The intermediate is oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature, likely due to its specialized applications and the complexity of its synthesis. the general principles of scale-up from laboratory synthesis would apply, including optimization of reaction conditions, purification processes, and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, potentially altering the compound’s properties.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction can produce alcohols.
Scientific Research Applications
2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid involves its interaction with specific molecular targets. The piperidine ring and keto groups are likely involved in binding to enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests it could interact with proteins involved in inflammation and pain signaling.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-4-phenylbutanoic acid: Lacks the piperidine ring, which may reduce its biological activity.
4-(4-Piperidin-1-ylphenyl)butanoic acid: Lacks the keto groups, potentially altering its reactivity and binding properties.
Uniqueness
2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid is unique due to the combination of the piperidine ring and the two keto groups, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,4-dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-13(10-14(18)15(19)20)11-4-6-12(7-5-11)16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSACGCINQCCHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377997 | |
| Record name | 2,4-dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394655-15-3 | |
| Record name | α,γ-Dioxo-4-(1-piperidinyl)benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394655-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride](/img/structure/B1607814.png)





![2-{[(4-Chlorophenyl)sulfonyl]methyl}-1,3-thiazole-4-carbohydrazide](/img/structure/B1607824.png)






![4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1607836.png)
